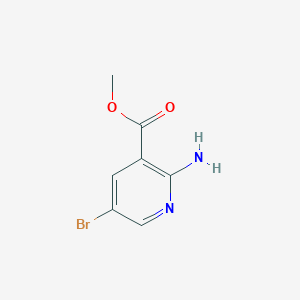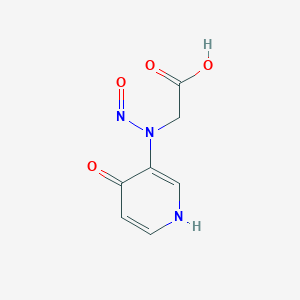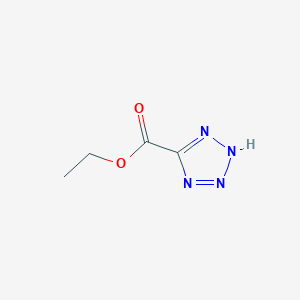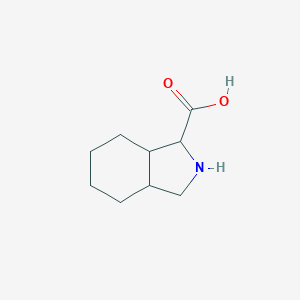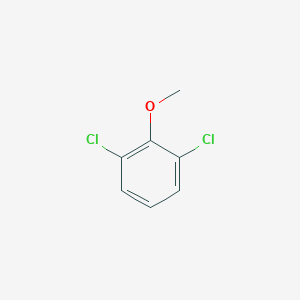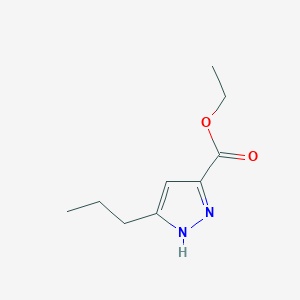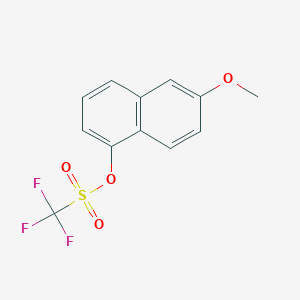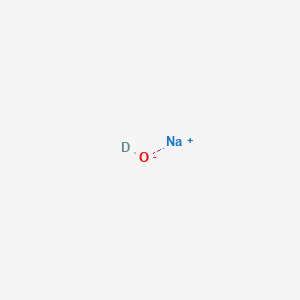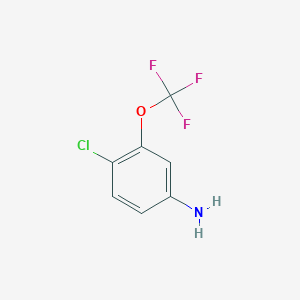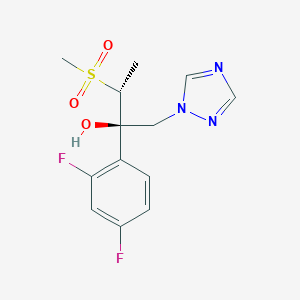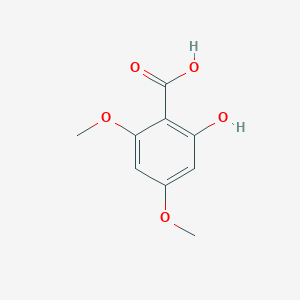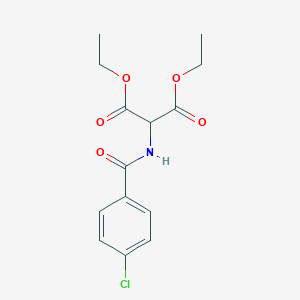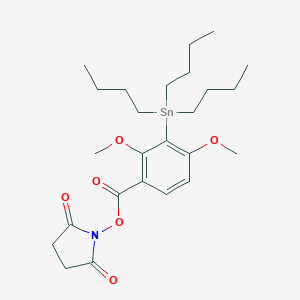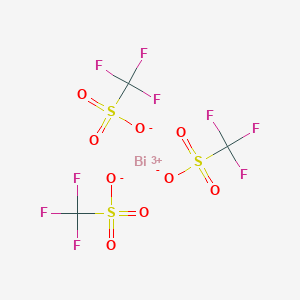
Bismuth(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Bismuth(III) trifluoromethanesulfonate is a compound that has gained attention for its catalytic capabilities in various chemical reactions due to its high efficiency and practicality. This compound, alongside bismuth(III) trifluoroacetate, has shown remarkable proficiency in catalyzing the ring opening of epoxides in reactions with anilines, characterized by high chemoselectivity and good to excellent yields (Khosropour et al., 2004).
Synthesis Analysis
Bismuth(III) trifluoromethanesulfonate can be synthesized from the reaction of protiodemetallation of triphenylbismuth by a stoichiometric amount of trifluoromethanesulfonic acid. This method represents an improvement over previously reported methods, making the synthesis process more accessible and efficient (Labrouillere et al., 1999).
Molecular Structure Analysis
Although specific studies directly detailing the molecular structure of bismuth(III) trifluoromethanesulfonate were not identified in the search, its structure can be inferred based on its synthesis and the properties of similar bismuth compounds. Typically, bismuth(III) compounds exhibit coordination geometries that accommodate their stereochemical preferences and the electronic characteristics of the trifluoromethanesulfonate group.
Chemical Reactions and Properties
Bismuth(III) trifluoromethanesulfonate has demonstrated significant catalytic activity in various chemical reactions. It is particularly noted for its role in the regio- and chemoselective ring opening of epoxides, highlighting its potential in creating specific organic compounds with high yield and selectivity. Moreover, its catalytic prowess extends to glycosylation reactions, where it activates glycosyl halides efficiently, emphasizing its utility in synthesizing complex carbohydrates (Steber et al., 2021).
Physical Properties Analysis
The physical properties of bismuth(III) trifluoromethanesulfonate, such as its melting point and solubility, indicate its stability and compatibility with various organic solvents. This compatibility is crucial for its application in organic synthesis, where it acts as a catalyst in diverse reactions. It is known to be a white solid that is hygroscopic and must be protected from moisture to maintain its effectiveness (Ollevier et al., 2009).
Wissenschaftliche Forschungsanwendungen
Preparation and Catalysis : It can be easily prepared and used as a catalyst in various chemical reactions. For example, it has been employed as a catalyst in the regio- and chemoselective ring opening of epoxides in reactions with anilines, demonstrating high efficiency and yields (Khosropour, Khodaei, & Ghozati, 2004).
Environmentally Friendly Organic Synthesis : Its application in organic synthesis is notable, especially as a catalyst under solvent-free conditions. It’s used for the allylation of dioxolanes, offering an environmentally friendly and less corrosive alternative to traditional methods (Spafford et al., 2008).
Friedel-Crafts Acylation Reaction : Bismuth(III) trifluoromethanesulfonate serves as a novel catalyst in Friedel-Crafts acylation, effective with both activated and deactivated benzenes. Its water stability and high catalytic activity make it a valuable tool in this domain (Desmurs et al., 1997).
Synthesis of Dihydropyrans and Pyranopyrans : It facilitates the preparation of dihydropyrans from β-allenols and aldehydes through oxonium-ene reaction, showing high regioselectivity (Devi et al., 2018).
Stabilization of Bismuth in Low Oxidation States : When dissolved in specific solvents, it can reduce bismuth(III) to a lower oxidation state, stabilizing unique bismuth complexes. This is significant for understanding the chemical behavior of bismuth in different environments (Lyczko et al., 2004).
Improvement of Friedel–Crafts Benzoylation : It catalyzes Friedel–Crafts benzoylation effectively when dissolved in specific ionic liquids, showing potential for synthesizing aryl ketones under microwave irradiation (Tran, Do, & Le, 2014).
Activation of Glycosyl Halides : Demonstrates effectiveness in the activation of glycosyl bromides and chlorides, crucial in the development of glycosidation methodologies (Steber, Singh, & Demchenko, 2021).
Transcarbamoylation Reactions : Shows excellent catalytic properties in transcarbamoylation, outperforming traditional organotin catalysts and offering higher selectivity (Jousseaume, Laporte, Toupance, & Bernard, 2002).
Synthesis of Trifluoromethyl Thiolsulphonates : Facilitates the one-pot reaction of anilines, sulfur dioxide, and trifluoromethanesulfanylamide, leading to the production of compounds with antifungal properties (Sheng, Li, & Qiu, 2017).
General Applications in Organic Synthesis : Recognized for its broad applications in organic synthesis, serving as an efficient, cheap, and environmentally friendly Lewis acid (Gaspard-Iloughmane & Roux, 2004).
Safety And Hazards
Bismuth(III) trifluoromethanesulfonate should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when there is a risk of exposure . Use it in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .
Eigenschaften
IUPAC Name |
bismuth;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCOMLZDQKNH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BiF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432758 | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(III) trifluoromethanesulfonate | |
CAS RN |
88189-03-1 | |
| Record name | Bismuth triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



